REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.C([O-])(O)=O.[Na+].[NH2:16][C:17]1[CH:18]=[C:19]([C:24]([Br:27])=[CH:25][N:26]=1)[C:20]([O:22][CH3:23])=[O:21].O>CO>[CH3:23][O:22][C:20]([C:19]1[C:24]([Br:27])=[CH:25][N:26]2[CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:16]=[C:17]2[CH:18]=1)=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
17.29 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
20.07 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C(=CN1)Br
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Name
|
|
Quantity
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240 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the brown suspension was stirred (15 min)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux (5 h)
|
Duration
|
5 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with a small amount of methanol
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The title compound (10.11 g, 35%) was dried under vacuum
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Type
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CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=2N(C=C1Br)C=C(N2)C2=CC=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |